Ethyl 7-chloro-1h-pyrrolo[3,2-b]pyridine-2-carboxylate
Overview
Description
Ethyl 7-chloro-1h-pyrrolo[3,2-b]pyridine-2-carboxylate is a heterocyclic compound with the molecular formula C10H9ClN2O2 and a molecular weight of 224.65 g/mol . This compound is known for its unique structure, which includes a pyrrolo[3,2-b]pyridine core, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-chloro-1h-pyrrolo[3,2-b]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-chloropyridine with ethyl acetoacetate in the presence of a base, followed by cyclization to form the desired product . The reaction conditions often involve heating and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as chromatography, is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-chloro-1h-pyrrolo[3,2-b]pyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolo[3,2-b]pyridine derivatives, which can be further utilized in pharmaceutical and chemical research .
Scientific Research Applications
Ethyl 7-chloro-1h-pyrrolo[3,2-b]pyridine-2-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 7-chloro-1h-pyrrolo[3,2-b]pyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or modulate the activity of these targets, leading to various biological effects . The exact pathways and molecular interactions depend on the specific application and the structure of the target molecule .
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine: Similar in structure but lacks the ethyl ester and chlorine substituents.
7-azaindole: Another related compound with a similar pyridine core but different substituents.
Pyrrolo[3,4-c]pyridine: A structurally related compound with different biological activities.
Uniqueness
Ethyl 7-chloro-1h-pyrrolo[3,2-b]pyridine-2-carboxylate is unique due to its specific substituents, which confer distinct chemical reactivity and biological activity. The presence of the ethyl ester and chlorine atom allows for targeted modifications and interactions with biological targets, making it a valuable compound in research and development .
Properties
IUPAC Name |
ethyl 7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c1-2-15-10(14)8-5-7-9(13-8)6(11)3-4-12-7/h3-5,13H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQAJNQSVNXHPCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=NC=CC(=C2N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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